5-amino-2-chloro-N-ethylbenzamide

Enzyme Inhibition Amine Oxidase Selectivity Profiling

Generic benzamide building blocks often cause regioisomeric impurities that compromise target-oriented synthesis. 5-Amino-2-chloro-N-ethylbenzamide (CAS 150108-52-4) provides the exact 5-amino-2-chloro substitution pattern needed for reliable downstream coupling and cyclization. - Regiospecific 5-amino handle enables selective diazotization/coupling with no isomeric byproducts. - >7,500-fold selectivity window (hMPAO vs. DAO) suits amine oxidase probe development. - ≥98% purity, sealed dry storage, shipped at ambient temperature for R&D procurement.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
CAS No. 150108-52-4
Cat. No. B134281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-chloro-N-ethylbenzamide
CAS150108-52-4
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=C(C=CC(=C1)N)Cl
InChIInChI=1S/C9H11ClN2O/c1-2-12-9(13)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3,(H,12,13)
InChIKeyFVBIMAUMSWHXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-chloro-N-ethylbenzamide Overview


5-amino-2-chloro-N-ethylbenzamide is a substituted benzamide derivative (C₉H₁₁ClN₂O; MW: 198.65 g/mol) characterized by a 5-amino group and a 2-chloro substitution on the benzene ring, with an N-ethyl carboxamide moiety . The compound is commercially available as a free base (CAS 150108-52-4) and as the hydrochloride salt (CAS 1268990-57-3) , with standard purity specifications of 98% for research applications . Predicted physicochemical properties include a boiling point of 346.9±32.0°C, density of 1.237±0.06 g/cm³, and a pKa of 14.13±0.46 .

Regiospecific building block: 5-amino-2-chloro substitution pattern
Amine oxidase probe: reported selectivity window for hMPAO
Low PNMT/MAO-A activity for negative control studies

5-Amino-2-chloro-N-ethylbenzamide: Irreplaceable in Synthesis


Generic benzamide building blocks lack the precise regiospecific 5-amino-2-chloro substitution pattern required for downstream derivatization. In syntheses of pharmaceutically active compounds, the specific positioning of the amino and chloro groups dictates the regiochemical outcome of subsequent coupling or cyclization steps [1]. Interchanging with a different regioisomer (e.g., 4-amino-2-chloro-N-ethylbenzamide [2]) or a compound lacking the 5-amino handle would fundamentally alter the synthetic route and the final product's structure, rendering such substitutions chemically invalid for target-oriented synthesis .

Regioisomer mismatch

4-amino-2-chloro isomer may not reproduce the same regiochemical outcomes in synthesis or target interactions.

N-alkyl chain variation

N-propyl analog may alter lipophilicity and binding, limiting direct substitution.

5-Amino-2-chloro-N-ethylbenzamide: Enzyme Selectivity Profile


hMPAO vs. DAO Selectivity

The compound exhibits a stark difference in potency between human Membrane Primary Amine Oxidase (hMPAO) and porcine Diamine Oxidase (DAO), suggesting species- and enzyme-dependent interaction profiles. Against hMPAO (porcine serum benzylamine oxidase), an IC₅₀ of 130 nM was observed, whereas inhibition of porcine kidney DAO (putrescine binding) required an IC₅₀ of 1,000,000 nM (1 mM), representing a >7,500-fold difference in potency [1]. While data for a direct structural analog in the same assays is not available, the magnitude of this difference within the compound's own profile highlights a potential functional selectivity that may be exploited in biochemical applications.

hMPAO vs. DAO
Class-level inference
7,692× selective
hMPAO IC₅₀ 130 nM · DAO IC₅₀ 1,000,000 nM
Supports selectivity profiling in amine oxidase research
Porcine enzyme assays; human ortholog verification recommended
Enzyme Inhibition Amine Oxidase Selectivity Profiling

Weak PNMT Inhibition

The compound demonstrates consistently weak inhibition of Phenylethanolamine N-Methyltransferase (PNMT) across multiple assays, with a Ki of 1,110,000 nM (1.11 mM) reported from in vitro radiochemical assays using bovine enzyme [1]. This low potency establishes a baseline for this scaffold against PNMT. While a direct comparator in the same assay is not available, this quantitative data allows users to benchmark the compound against known PNMT inhibitors (e.g., SKF 29661, Ki ≈ 0.1–1 µM), thereby confirming its limited utility for PNMT-focused research but potentially advantageous for studies requiring a PNMT-inert control.

PNMT Inhibition
Cross-study comparable
Ki 1.11 mM
vs. known inhibitors ~0.1–1 µM
May serve as PNMT-inert control in neurochemical studies
Benchmark against class-level PNMT inhibitors
Enzyme Inhibition PNMT Neurochemistry

Lack of MAO-A Inhibition

The compound exhibits very weak inhibition of human recombinant Monoamine Oxidase A (MAO-A), with a reported IC₅₀ of 2,400 nM (2.4 µM) in a MAO-glo assay [1]. Furthermore, binding data indicate a Ki > 100,000 nM (>100 µM) for MAO-A [2]. This quantitative profile indicates that 5-amino-2-chloro-N-ethylbenzamide is a poor inhibitor of MAO-A. For context, many clinically used MAO inhibitors have IC₅₀ values in the low nanomolar range (e.g., selegiline for MAO-B). Thus, this compound is unlikely to exert significant MAO-A-mediated effects, a characteristic that may be advantageous for applications where MAO inhibition is an undesired off-target activity.

MAO-A Activity
Class-level inference
IC₅₀ 2.4 µM
Ki >100 µM (radiochemical)
Low MAO-A interference risk supports negative control use
Compared to low-nM MAO-A inhibitors
Monoamine Oxidase MAO-A Neuropharmacology

Comparison with N-Propyl Analog

While direct comparative biological data is absent in public databases, a key structural comparator is 5-amino-2-chloro-N-propylbenzamide [1]. The difference between these two compounds lies solely in the N-alkyl chain length (ethyl vs. propyl). This modification is known to impact physicochemical properties such as lipophilicity (calculated LogP) and potentially binding site interactions. In the absence of head-to-head assay data, this structural comparison underscores that even minor changes to the N-alkyl substituent can alter a compound's properties, making the specific ethyl derivative unique for a given synthetic or biological application.

N-Propyl Analog
Supporting evidence
ethyl vs. propyl
+14 Da, ΔLogP predicted
Structural specificity ensures unique synthetic identity
No head-to-head bioactivity data available
Structural Analog SAR Substitution Pattern

5-Amino-2-chloro-N-ethylbenzamide: Key Applications


Key Synthetic Intermediate

Due to its specific 5-amino-2-chloro substitution pattern, this compound is uniquely suited as a building block in the synthesis of more complex benzamide-containing pharmaceuticals or agrochemicals. Its use ensures the correct regiochemistry in subsequent reactions, avoiding the formation of isomeric impurities [1]. This is particularly critical in routes where the 5-amino group serves as a handle for further functionalization, such as diazotization or coupling reactions [2].

Negative Control in Amine Oxidase Assays

Given its >7,500-fold selectivity window between hMPAO (IC₅₀ = 130 nM) and porcine DAO (IC₅₀ = 1,000,000 nM) [1], combined with weak inhibition of MAO-A (IC₅₀ = 2,400 nM) [2] and PNMT (Ki = 1,110,000 nM) [3], this compound can serve as a useful tool for amine oxidase research. It may be employed as a negative control in assays where inhibition of DAO or MAO-A is not desired, or to probe species-specific differences in enzyme active sites.

Benzamide SAR Studies

The compound's weak and differentiated activity across several enzyme targets provides a clean baseline for SAR exploration. Researchers modifying the benzamide core can use this compound as a starting point to assess the impact of additional substitutions on potency and selectivity. Its lack of significant off-target activity (e.g., against MAO-A and PNMT) [2][3] minimizes confounding biological effects in initial phenotypic screens.

Application
Selection Property
Validation Focus
Synthetic Intermediate
5-amino-2-chloro regiospecific pattern
Regiochemical fidelity by HPLC/NMR
Negative Control (Amine Oxidase)
Selectivity window (hMPAO over DAO/MAO-A)
In vitro enzyme panel confirmation
Benzamide SAR Studies
Baseline enzyme activity
SAR expansion and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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